molecular formula C11H11BrN2S B7978718 5-Bromo-2-thiomorpholin-4-ylbenzonitrile

5-Bromo-2-thiomorpholin-4-ylbenzonitrile

Cat. No.: B7978718
M. Wt: 283.19 g/mol
InChI Key: FLGKLLZMUKDIRY-UHFFFAOYSA-N
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Description

5-Bromo-2-thiomorpholin-4-ylbenzonitrile is a brominated aromatic compound featuring a benzonitrile core substituted with a thiomorpholine ring at the 2-position and a bromine atom at the 5-position. The thiomorpholine group introduces sulfur into the heterocyclic ring, enhancing lipophilicity and influencing electronic properties compared to oxygen-containing analogues. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in targeting sulfur-dependent biological pathways.

Properties

IUPAC Name

5-bromo-2-thiomorpholin-4-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGKLLZMUKDIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-Bromo-2-(4-morpholinyl)benzonitrile

  • Molecular Formula : C₁₁H₁₁BrN₂O
  • Molecular Weight : 267.13 g/mol
  • Key Differences : Replaces thiomorpholine with morpholine (oxygen instead of sulfur).
  • Impact : The oxygen atom reduces lipophilicity and alters hydrogen-bonding capacity. Morpholine derivatives are often more polar, affecting solubility and metabolic stability.
  • Applications : Used in drug discovery for kinase inhibitors and receptor modulators due to its balanced polarity .

4-(5-Bromopyridin-2-yl)thiomorpholine

  • Molecular Formula : C₉H₁₀BrN₂S (inferred from CAS 223556-42-1)
  • Molecular Weight : 257.16 g/mol
  • Key Differences : Pyridine ring replaces benzonitrile, changing the electronic profile.
  • Impact : The pyridine’s nitrogen enhances basicity, while the benzonitrile’s nitrile group offers distinct dipole interactions. This compound may exhibit stronger π-π stacking in biological systems.
  • Applications: Potential use in antiviral or anticancer agents due to pyridine’s role in metal coordination .

5-Bromo-2-hydroxybenzonitrile

  • Molecular Formula: C₇H₄BrNO
  • Molecular Weight : 198.02 g/mol
  • Key Differences : Hydroxyl group replaces thiomorpholine.
  • Impact : The hydroxyl group enables strong hydrogen bonding, improving crystallinity but reducing membrane permeability.
  • Applications : Widely used in synthesizing antiretroviral drugs and osteoporosis therapies due to its hydrogen-bonding-driven stability .

5-Bromo-2-cyanopyridine

  • Molecular Formula : C₆H₃BrN₂
  • Molecular Weight : 183.01 g/mol
  • Key Differences : Pyridine core with nitrile and bromine substituents.
  • Impact : The absence of a heterocyclic ring (e.g., thiomorpholine) simplifies the structure but limits steric bulk.
  • Applications : Intermediate in agrochemicals and small-molecule inhibitors .

2-Amino-4-chloro-5-methoxybenzonitrile

  • Molecular Formula : C₈H₇ClN₂O
  • Molecular Weight : 198.61 g/mol
  • Key Differences: Amino, chloro, and methoxy substituents replace thiomorpholine and bromine.
  • Impact: Electron-donating groups (amino, methoxy) increase aromatic reactivity, while chloro adds steric hindrance.
  • Applications : Precursor for antitumor agents and enzyme inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
5-Bromo-2-thiomorpholin-4-ylbenzonitrile C₁₁H₁₁BrN₂S 283.19 Bromine, thiomorpholine Pharmaceutical intermediates
5-Bromo-2-(4-morpholinyl)benzonitrile C₁₁H₁₁BrN₂O 267.13 Bromine, morpholine Kinase inhibitors
4-(5-Bromopyridin-2-yl)thiomorpholine C₉H₁₀BrN₂S 257.16 Bromine, pyridine, thiomorpholine Antiviral agents
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.02 Bromine, hydroxyl Antiretroviral therapies
5-Bromo-2-cyanopyridine C₆H₃BrN₂ 183.01 Bromine, nitrile Agrochemicals
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 198.61 Amino, chloro, methoxy Antitumor agents

Research Findings and Trends

  • Thiomorpholine vs. Morpholine : Thiomorpholine derivatives exhibit higher lipophilicity (logP ~2.5–3.0) compared to morpholine analogues (logP ~1.8–2.2), enhancing blood-brain barrier penetration but increasing metabolic oxidation risks .
  • Bromine Positioning : Bromine at the 5-position (meta to nitrile) optimizes steric and electronic effects for target binding in kinase inhibitors .
  • Nitrile Utility : The nitrile group in benzonitrile derivatives facilitates click chemistry and serves as a hydrogen-bond acceptor, critical in fragment-based drug design .

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